Mass Spectral Separation from Unlabeled Acid
3,4-Dichlorobenzoic acid-d3 differs from its unlabeled counterpart by the substitution of three hydrogen atoms with deuterium at the 2, 5, and 6 positions of the benzene ring, producing a molecular weight of 194.03 g/mol compared to 191.01 g/mol for the parent compound . This +3 Da mass shift meets and exceeds the minimum recommended mass difference of three mass units for small-molecule SIL internal standards, ensuring complete baseline separation of isotopic peaks and eliminating cross-talk interference in the mass analyzer . The unlabeled compound, lacking any mass offset, co-elutes and co-detects at identical m/z values, rendering it non-viable as an internal standard for its own quantification. The deuterium labels are positioned on non-exchangeable aromatic carbon sites, preventing proton-deuterium back-exchange during sample preparation or chromatographic separation under routine acidic or neutral mobile phase conditions .
Comparator: 191.01 g/mol (0 Da shift)
| Evidence Dimension | Molecular weight and mass shift for MS detection |
|---|---|
| Target Compound Data | 194.03 g/mol; +3 Da relative to unlabeled; m/z shift = +3 |
| Comparator Or Baseline | 3,4-Dichlorobenzoic acid: 191.01 g/mol; 0 Da relative shift |
| Quantified Difference | +3 Da mass increment; meets minimum requirement of ≥3 Da for baseline separation |
| Conditions | LC-MS/MS; electrospray ionization; small molecule (<1,000 Da) internal standard design criteria |
Why This Matters
This +3 Da mass difference is the minimum threshold for eliminating isotopic peak overlap in quadrupole and time-of-flight mass analyzers, directly enabling accurate quantification without the need for complex deconvolution algorithms.
